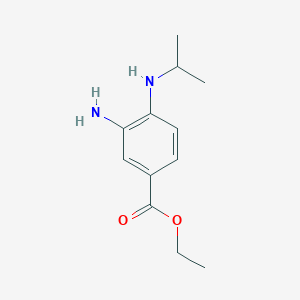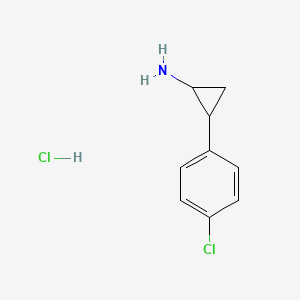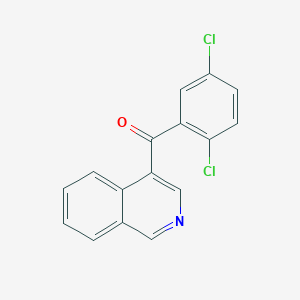
4-(2,5-Dichlorobenzoyl)isoquinoline
Overview
Description
4-(2,5-Dichlorobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H9Cl2NO . It is an isoquinoline derivative and has a molecular weight of 302.16 .
Molecular Structure Analysis
The IUPAC name for 4-(2,5-Dichlorobenzoyl)isoquinoline is (2,5-dichlorophenyl) (4-isoquinolinyl)methanone . The InChI code for this compound is 1S/C16H9Cl2NO/c17-11-5-6-15 (18)13 (7-11)16 (20)14-9-19-8-10-3-1-2-4-12 (10)14/h1-9H .Scientific Research Applications
Cystic Fibrosis Treatment Potential :
- 4-Chlorobenzo[F]isoquinoline, a compound structurally similar to 4-(2,5-Dichlorobenzoyl)isoquinoline, has been shown to activate CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels and KCNN4, calcium-sensitive K+-channels. This activation may be useful in treating cystic fibrosis, particularly as it can also activate DeltaF508 CFTR, the most common mutant form of CFTR present in approximately 75% of patients with cystic fibrosis (Murthy et al., 2005).
Mass Spectrometry and Drug Candidate Analysis :
- Studies on substituted isoquinolines, which include compounds like 4-(2,5-Dichlorobenzoyl)isoquinoline, have revealed their potential as prolylhydroxylase inhibitor drug candidates. Mass spectrometric studies have shown unusual gas-phase formations of carboxylic acids after collisional activation, which can be pivotal for characterizing related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Nucleic Acid Interaction and Drug Design :
- Isoquinoline alkaloids, which include variants of 4-(2,5-Dichlorobenzoyl)isoquinoline, have shown potential anticancer properties. Their interaction with nucleic acids is being studied, with a focus on understanding the mode, mechanism, and specificity of binding. This research is essential for the design of new drugs, especially for cancer therapy (Bhadra & Kumar, 2011).
Monoamine Oxidase Inhibition :
- Research on isoquinolines, including 4-(2,5-Dichlorobenzoyl)isoquinoline derivatives, has revealed their potential in inhibiting monoamine oxidase B (MAO-B) activity. This inhibition is significant for treating emotional and neurodegenerative disorders, positioning these compounds as promising candidates for third-generation MAO inhibitors (Sampaio et al., 2016).
Phosphinoylation and Alkylation in Chemical Synthesis :
- The study of tetrahydroisoquinolines, which are structurally related to 4-(2,5-Dichlorobenzoyl)isoquinoline, has led to the development of novel synthetic routes. These routes involve phosphinoylation and lithiation, followed by reaction with electrophiles, demonstrating an efficient process for the alkylation of the isoquinoline nucleus (Seebach & Yoshifuji, 1981).
Antiviral Properties in Respiratory Infections :
- Isoquinoline derivatives have been studied for their antiviral activity, particularly in respiratory infections. These studies provide insights into the potential of compounds like 4-(2,5-Dichlorobenzoyl)isoquinoline in combating viruses, including influenza and rhinoviruses (Reed et al., 1970).
Potential as Bioreductively Activated Pro-Drugs :
- Research on substituted isoquinolines has shown their potential as bioreductively activated pro-drugs, particularly in cancer therapy. These compounds can be designed to release therapeutic drugs selectively in hypoxic solid tumors (Berry et al., 1997).
Mechanism of Action
properties
IUPAC Name |
(2,5-dichlorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWPNPZGMWCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorobenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)


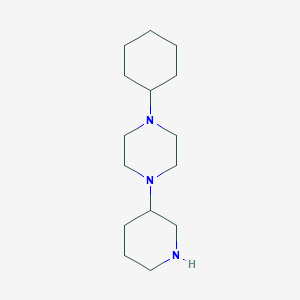
![2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1421635.png)


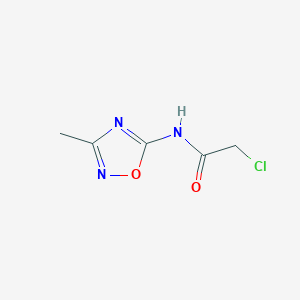
![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B1421643.png)
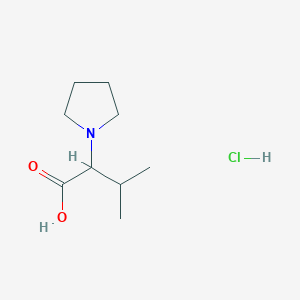
![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)
